2-amino-7-(furan-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-7-(furan-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an amino group, a furan ring, a hydroxyphenyl group, and a nitrile group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(furan-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative and a malononitrile. This reaction is often catalyzed by a base like piperidine under reflux conditions.
Functional Group Introduction: The introduction of the furan ring and the hydroxyphenyl group can be achieved through subsequent substitution reactions. For instance, the furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The amino group and the furan ring can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing the chromene core are known for their antioxidant, anti-inflammatory, and antimicrobial properties. This particular compound is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicine, research is focused on the compound’s potential therapeutic applications, including its use as an anti-cancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-amino-7-(furan-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s diverse functional groups allow it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-hydroxy-4-methoxyphenyl)-7-(thiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-amino-4-(3-hydroxy-4-methoxyphenyl)-7-(pyridin-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-amino-7-(furan-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C21H18N2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-amino-7-(furan-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O5/c1-26-17-5-4-11(7-14(17)24)19-13(10-22)21(23)28-18-9-12(8-15(25)20(18)19)16-3-2-6-27-16/h2-7,12,19,24H,8-9,23H2,1H3 |
InChI Key |
FSCGDDROHDFZJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CO4)N)C#N)O |
Origin of Product |
United States |
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